Guanfacine hydrochloride
Overview
Description
Guanfacine hydrochloride is an orally active antihypertensive agent primarily used to treat attention deficit hyperactivity disorder (ADHD) and high blood pressure. It is a selective alpha-2A adrenergic receptor agonist, which helps reduce sympathetic nervous system activity . This compound is available under brand names such as Tenex and Intuniv .
Mechanism of Action
Target of Action
Guanfacine hydrochloride primarily targets the alpha-2A adrenergic receptors in the brain . These receptors play a crucial role in regulating neurotransmission and maintaining homeostasis in the central nervous system .
Mode of Action
This compound acts as an agonist at the alpha-2A adrenergic receptors . By stimulating these receptors, this compound reduces sympathetic nerve impulses from the vasomotor center to the heart and blood vessels . This interaction results in a decrease in peripheral vascular resistance and a reduction in heart rate .
Biochemical Pathways
The biochemical pathways affected by this compound involve the sympathetic nervous system and the vasomotor center located in the medulla oblongata of the brain . The stimulation of alpha-2A adrenergic receptors by this compound reduces sympathetic outflow, leading to a decrease in vasomotor tone and heart rate .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is orally active, and its bioavailability ranges from 80% to 100% . It is metabolized primarily by the cytochrome P450 3A4 enzyme . Most of the dose is metabolized and excreted in the urine, with approximately 30% excreted as unchanged drug .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in sympathetic nerve impulses, leading to decreased sympathetic outflow . This results in a decrease in peripheral vascular resistance and heart rate . At the cellular level, this compound enhances the density of neuronal dendrites, modulates the expression of synaptic and cytoskeletal proteins in prefrontal cortical neurons, and may improve hypobaric hypoxia-induced prefrontal cortical dysfunctions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, prenatal, perinatal, and postnatal difficulties, psychological adversities, exposure to chemical contaminants, or iron deficiency can increase the probability of developing attention deficit hyperactivity disorder (ADHD), a condition for which this compound is often prescribed . Furthermore, the age of the patient can influence the exposure to guanfacine, with higher exposure observed in children (6 to 12 years of age) compared with adolescents (13 to 17 years of age) .
Biochemical Analysis
Biochemical Properties
Guanfacine hydrochloride interacts with the alpha-2A adrenergic receptor . By stimulating these receptors, it reduces the effects of the sympathetic nervous system on the heart and circulatory system . The main metabolic pathway of guanfacine is monooxidation on the dichlorobenzyl moiety, followed by glucuronidation or sulfation .
Cellular Effects
This compound influences cell function by reducing the effects of the sympathetic nervous system. It decreases sympathetic nerve activity, which can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by activating α2A-adrenergic receptors in the brain, thereby decreasing sympathetic nervous system activity . It is unclear how this translates to the treatment of ADHD .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a long duration of action as it is given once daily . There are no major safety concerns during long-term administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been shown to improve sustained attention and reduce overactivity and impulsiveness in an animal model of ADHD .
Metabolic Pathways
This compound is involved in metabolic pathways that include monooxidation on the dichlorobenzyl moiety, followed by glucuronidation or sulfation . It is metabolized by CYP3A4 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is approximately 70% protein-bound in serum . It is eliminated in the urine in patients with normal renal function .
Preparation Methods
The synthesis of guanfacine hydrochloride involves several steps. One common method starts with 2,6-dichlorobenzene acetic acid and methanol, which undergo esterification in the presence of concentrated sulfuric acid to form 2,6-dichlorobenzene methyl acetate . This intermediate is then reacted with guanidine hydrochloride in an ethanol solution to produce guanfacine. Finally, guanfacine is dissolved in absolute ethyl alcohol and reacted with hydrogen chloride to obtain this compound .
Chemical Reactions Analysis
Guanfacine hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution: The compound can undergo substitution reactions, particularly involving its aromatic ring.
Hydrolysis: This compound can be hydrolyzed to its parent compound, guanfacine, under acidic or basic conditions.
Scientific Research Applications
Guanfacine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Guanfacine hydrochloride is often compared with other ADHD medications, such as:
Adderall (amphetamine/dextroamphetamine): A stimulant that increases attention and reduces impulsivity.
Vyvanse (lisdexamfetamine): Another stimulant used for ADHD treatment.
Clonidine: Another alpha-2 adrenergic agonist used for similar indications but with a different side effect profile.
This compound is unique in its selective action on alpha-2A adrenergic receptors, which contributes to its efficacy in treating ADHD without the abuse potential associated with stimulant medications .
Properties
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFYECXYGUIODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29110-47-2 (Parent) | |
Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045157 | |
Record name | Guanfacine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29110-48-3, 29110-47-2 | |
Record name | Guanfacine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29110-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | guanfacine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Guanfacine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(aminoiminomethyl)-2,6-dichlorophenylacetamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUANFACINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PML56A160O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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